molecular formula C14H9N5O2 B11044262 7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11044262
M. Wt: 279.25 g/mol
InChI Key: WCSFUGIPAZPDDD-UHFFFAOYSA-N
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Description

7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of imidazo[1,2-b]pyrido[4,3-e][1,2,4]triazinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may produce hydroxy derivatives, and substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

12-hydroxy-5-phenyl-2,3,6,8,12-pentazatricyclo[7.4.0.03,7]trideca-1,4,6,8,10-pentaen-13-one

InChI

InChI=1S/C14H9N5O2/c20-13-12-10(6-7-19(13)21)15-14-16-11(8-18(14)17-12)9-4-2-1-3-5-9/h1-8,21H

InChI Key

WCSFUGIPAZPDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C4C=CN(C(=O)C4=N3)O

Origin of Product

United States

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